molecular formula C8H13NO2 B2830390 1-[3-[(1S)-1-Hydroxyethyl]azetidin-1-yl]prop-2-en-1-one CAS No. 2136752-88-8

1-[3-[(1S)-1-Hydroxyethyl]azetidin-1-yl]prop-2-en-1-one

Cat. No.: B2830390
CAS No.: 2136752-88-8
M. Wt: 155.197
InChI Key: LAZASGUEGIETKK-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-[(1S)-1-Hydroxyethyl]azetidin-1-yl]prop-2-en-1-one is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are known for their biological activities and are often used as intermediates in the synthesis of various pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-[(1S)-1-Hydroxyethyl]azetidin-1-yl]prop-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of azetidinone derivatives, which can be achieved through the cyclization of β-amino acids or β-lactams.

    Reaction Conditions: The cyclization reaction is usually carried out under acidic or basic conditions, depending on the specific starting materials and desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

1-[3-[(1S)-1-Hydroxyethyl]azetidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Ethylene oxide, ethylene glycol

Major Products Formed

Scientific Research Applications

1-[3-[(1S)-1-Hydroxyethyl]azetidin-1-yl]prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-[(1S)-1-Hydroxyethyl]azetidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group enhances its binding affinity to these targets, leading to the modulation of biological pathways. The compound’s unique structure allows it to inhibit or activate specific enzymes, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(Hydroxymethyl)azetidin-1-yl]ethan-1-one
  • 1-[3-(Hydroxymethyl)azetidin-1-yl]prop-2-en-1-one
  • 1-[3,3-Bis(hydroxymethyl)azetidin-1-yl]prop-2-en-1-one

Uniqueness

1-[3-[(1S)-1-Hydroxyethyl]azetidin-1-yl]prop-2-en-1-one stands out due to its specific hydroxyethyl substitution, which imparts unique chemical and biological properties. This substitution enhances its solubility, stability, and binding affinity to biological targets, making it a promising candidate for further research and development .

Properties

IUPAC Name

1-[3-[(1S)-1-hydroxyethyl]azetidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-3-8(11)9-4-7(5-9)6(2)10/h3,6-7,10H,1,4-5H2,2H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZASGUEGIETKK-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CN(C1)C(=O)C=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CN(C1)C(=O)C=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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